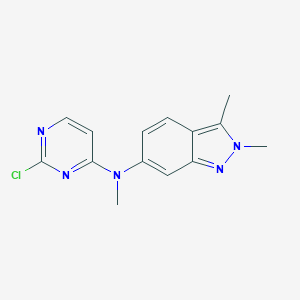

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine

Overview

Description

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine is a synthetic organic compound with the molecular formula C13H12ClN5. This compound is notable for its structural complexity, which includes a pyrimidine ring substituted with a chlorine atom and an indazole ring with multiple methyl groups. Such structural features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorine substituent. The indazole ring is then synthesized separately, often through cyclization reactions involving hydrazines and ketones. Finally, the two moieties are coupled under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the rings.

Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Drug Synthesis Intermediates

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of synthetic drugs and natural products due to its unique chemical properties that facilitate complex organic reactions.

Impurity in Pazopanib

This compound is recognized as an impurity of Pazopanib , an oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). Pazopanib is utilized in the treatment of renal cell carcinoma and soft tissue sarcoma. The presence of this compound as an impurity necessitates monitoring during the drug manufacturing process to ensure compliance with safety standards and efficacy requirements .

Case Study 1: Impurity Analysis in Pazopanib Production

In a study examining the synthesis of Pazopanib, researchers identified this compound as a significant impurity. The study emphasized the need for stringent quality control measures to detect and quantify this impurity during the drug formulation process to ensure patient safety and drug efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound highlighted variations in reaction conditions that could enhance yield and purity. Adjustments in temperature and solvent choice were found to significantly impact the efficiency of the synthesis process .

Mechanism of Action

The mechanism by which N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine exerts its effects is complex and involves multiple molecular targets. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine can be compared with other compounds that have similar structural features, such as:

N-(2-Chloropyrimidin-4-YL)-N,2,3-dimethyl-2H-indazol-6-amine: This compound differs by having fewer methyl groups, which can affect its reactivity and biological activity.

2-Chloropyrimidine derivatives: These compounds share the pyrimidine ring with a chlorine substituent but may have different substituents on other positions, leading to varied properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine is a compound that has garnered attention in medicinal chemistry, particularly as an impurity of Pazopanib, a well-known oral angiogenesis inhibitor. The biological activity of this compound is primarily associated with its interactions with various biological targets and its potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 287.75 g/mol. It is typically presented as a light beige to beige solid . The synthesis involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide (DMF) at elevated temperatures, yielding a high purity product .

This compound primarily functions as an inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are critical in angiogenesis, making this compound relevant in cancer therapy where tumor growth is dependent on new blood vessel formation .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Inhibition of Tumor Growth : Studies have shown that Pazopanib and its analogs can inhibit tumor cell proliferation in various cancer models. The mechanism includes blocking signaling pathways essential for tumor growth and survival.

- Cell Viability Assays : In vitro assays demonstrated that the compound can reduce cell viability in cancer cell lines through apoptosis induction .

Case Studies

- Xenograft Models : In studies using mouse xenograft models of human tumors, administration of Pazopanib (and its impurities) resulted in reduced tumor sizes compared to controls. This suggests that this compound may contribute to the overall efficacy of Pazopanib in vivo .

- Combination Therapies : When combined with other therapeutic agents such as trametinib (a MEK inhibitor), the compound showed enhanced antiproliferative effects against malignant pleural mesothelioma cells. This highlights its potential role in combination therapies targeting multiple pathways involved in cancer progression .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro Assays | Significant reduction in cell viability across various cancer cell lines. |

| Xenograft Models | Notable decrease in tumor size when administered alongside Pazopanib. |

| Combination Therapy | Enhanced effects observed when used with trametinib on specific cancer types. |

Properties

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGMRZQSSNNTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469403 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444731-75-3 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH7RB3PB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine in the development of new antitumor agents?

A: this compound (5) serves as a crucial intermediate in synthesizing a series of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives. This class of compounds has demonstrated promising antitumor activity in preliminary bioassays []. The chlorine atom in the 2-position of the pyrimidine ring in compound 5 allows for further modifications through nucleophilic substitution reactions with various arylamines. This flexibility enables the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced antitumor properties.

Q2: How was this compound synthesized?

A: The synthesis of this compound (5) was achieved through a multi-step process starting from 3-methyl-6-nitro-1H-indazole. The synthesis involved N-methylation, catalytic reduction, nucleophilic substitution, and alkylation reactions []. While the paper doesn't delve into the specific conditions or reagents used, it highlights the successful synthesis and characterization of compound 5, paving the way for its use in developing novel antitumor agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.